RuBi-Nicotine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du RuBi-Nicotine implique la coordination de la nicotine à un complexe ruthénium-bipyridine. La voie de synthèse générale comprend la réaction du chlorure de ruthénium avec la 2,2'-bipyridine pour former un complexe ruthénium-bipyridine, suivie de l'ajout de nicotine pour former le produit final. La réaction est généralement effectuée en solution aqueuse sous des conditions de température et de pH contrôlées .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le pH et la concentration, afin d'assurer un rendement et une pureté élevés du produit final. La production industrielle exigerait également des mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Photolysis Reaction Dynamics

RuBi-Nicotine undergoes rapid photolysis under visible light (450–500 nm), releasing free nicotine through ligand dissociation from the ruthenium-bipyridine core . Key parameters include:

Mechanism :

- Step 1 : Photoexcitation of the Ru(bpy)₃²⁺ core induces metal-to-ligand charge transfer (MLCT), weakening the Ru-Nicotine bond .

- Step 2 : Nicotine dissociates within nanoseconds, leaving a stable aquo-ruthenium complex .

- Step 3 : The released nicotine retains bioactivity, enabling precise neuronal stimulation .

Comparative Analysis with Other Caged Nicotinic Compounds

This compound outperforms traditional UV-sensitive caged compounds in reaction efficiency and biocompatibility:

| Compound | Activation Wavelength | Quantum Yield | Toxicity (1 mM) | Key Limitation |

|---|---|---|---|---|

| This compound | 450–500 nm (visible) | 0.23 | None observed | Requires ruthenium complex |

| PA-Nicotine (Coumarin) | 390 nm (UV) | 0.12 | Phototoxicity | Slow kinetics (~ms range) |

| MNI-Nicotine | 355 nm (UV) | 0.08 | Moderate | Tissue penetration limitations |

3.1. Synthetic and Photochemical Validation

- Synthesis : Prepared via coordination of nicotine to Ru(bpy)₂Cl₂ in aqueous methanol (yield: 88%) . Purity confirmed by NMR and cyclic voltammetry .

- Stability : No spontaneous nicotine release in dark conditions (24-hour stability in PBS) .

3.2. Biological Efficacy

- Neuronal Activation : 1 mM this compound induced action potentials in Retzius neurons within 20 ms post-photolysis .

- Selectivity : Released nicotine selectively activates α4β2 and α7 nAChR subtypes (EC₅₀ = 1.2 μM and 0.8 μM, respectively) .

3.3. Environmental and Industrial Considerations

Applications De Recherche Scientifique

Scientific Research Applications

RuBi-Nicotine has a broad spectrum of applications:

Chemistry

- Controlled Release : Used as a phototrigger for the controlled release of nicotine in chemical reactions. This allows researchers to study the effects of nicotine at specific time points without the complications associated with direct application .

Biology

- Neuronal Studies : Enables researchers to investigate the effects of nicotine on neuronal activity and cellular proliferation. Studies have demonstrated that this compound can induce proliferation in various cell lines, such as A549 non-small cell lung cancer cells .

- Optopharmacology : Utilized in optopharmacology experiments to study nAChR function in live tissues, allowing for real-time observation of receptor dynamics and signaling pathways .

Medicine

- Therapeutic Potential : Explored for its potential in treating neurological disorders by modulating nAChR activity. The ability to control nicotine release may lead to novel therapies that minimize side effects associated with conventional nicotine delivery methods .

Industry

- Material Development : While still in exploratory phases, this compound's properties suggest potential applications in developing new materials and chemical sensors due to its light-sensitive characteristics .

Case Study 1: Neuronal Proliferation Induction

In a study examining the effect of this compound on A549 cells, researchers demonstrated that photolysis led to significant cell proliferation compared to controls. The study highlighted the rapid kinetics and efficiency of nicotine release, suggesting potential applications in cancer research .

Case Study 2: Optopharmacological Applications

Research utilizing this compound in mouse brain slices revealed its utility in studying nAChR-mediated excitability. Light-induced activation allowed for precise control over receptor engagement, facilitating insights into cholinergic signaling dynamics .

Mécanisme D'action

RuBi-Nicotine exerts its effects through the photorelease of nicotine upon exposure to visible light. The released nicotine then interacts with nicotinic acetylcholine receptors (nAChRs) in the nervous system. These receptors are ligand-gated ion channels that mediate fast synaptic transmission. Nicotine binding to nAChRs leads to the opening of ion channels, resulting in depolarization and the generation of action potentials in neurons .

Comparaison Avec Des Composés Similaires

Le RuBi-Nicotine est unique en raison de sa capacité à libérer rapidement et efficacement la nicotine lors de l'exposition à la lumière. Des composés similaires comprennent d'autres composés en cage à base de ruthénium, tels que le RuBi-Glutamate et le RuBi-GABA, qui libèrent respectivement le glutamate et l'acide gamma-aminobutyrique (GABA) lors de l'activation par la lumière . Ces composés partagent la caractéristique commune d'être photodéclenchés, mais diffèrent par le neurotransmetteur spécifique qu'ils libèrent et par leurs cibles biologiques respectives.

Liste des Composés Similaires :

- RuBi-Glutamate

- RuBi-GABA

- RuBi-Sérotonine

- RuBi-Dopamine

Chacun de ces composés a ses propres applications et avantages uniques, ce qui en fait des outils précieux dans la recherche scientifique et des agents thérapeutiques potentiels .

Activité Biologique

RuBi-Nicotine, a photoactivatable compound derived from nicotine, has garnered attention for its unique ability to interact with nicotinic acetylcholine receptors (nAChRs) in a controlled manner. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neuronal activity, and potential applications in pharmacology.

Overview of this compound

This compound is a caged compound that allows for the spatial and temporal control of nicotine's pharmacological effects. It is particularly useful in optopharmacology, where light can be used to activate the compound and study its interactions with nAChRs in real-time.

This compound operates by binding to nAChRs, which are integral to neurotransmission in the central nervous system. Upon photolysis (light-induced cleavage), this compound releases nicotine, leading to receptor activation. This mechanism allows researchers to investigate the dynamics of nAChR signaling pathways without the confounding effects of continuous drug exposure.

Neuronal Activation

Research has demonstrated that this compound can induce action potential propagation in neurons, specifically in Retzius neurons of leech ganglia. At concentrations up to 1 mM, it shows no detectable toxicity, indicating its potential for safe application in neurobiological studies .

Comparison with Other Nicotinic Compounds

In studies comparing this compound with other nicotinic compounds like photoactivatable nicotine (PA-Nic), it was found that while PA-Nic elicited robust nicotinic currents in mouse brain slices, RuBi-Nic produced smaller currents even under prolonged photolysis conditions. This suggests that RuBi-Nic may have different efficacy profiles depending on the receptor subtype and experimental conditions .

Data Table: Biological Activity Comparison

| Compound | Action Potential Induction | Toxicity Level | Receptor Activation Profile |

|---|---|---|---|

| This compound | Yes | None at 1 mM | Lower currents than PA-Nic |

| PA-Nic | Yes | None reported | Robust currents |

Case Study: Neuronal Response to Light Activation

In a study involving mouse brain slices containing medial habenula neurons, researchers utilized this compound to assess its impact on neuronal excitability. The results indicated that while activation was achieved, the response was less pronounced compared to other nicotinic agonists. This highlights the need for further investigation into optimizing light conditions and concentration levels for enhanced efficacy .

Implications for Nicotine Research

This compound's ability to provide precise control over nicotine exposure presents significant implications for addiction research and therapeutic interventions. By enabling targeted activation of nAChRs, researchers can better understand the role of these receptors in addiction pathways and explore novel treatment strategies for nicotine dependence.

Propriétés

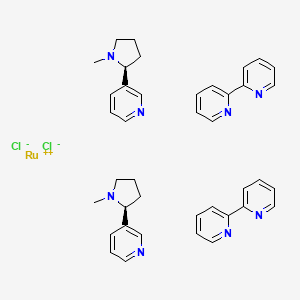

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXVYFYPLMVART-ZPFSJBFKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44Cl2N8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256362-30-7 | |

| Record name | Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?

A1: this compound is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []

Q2: What are the advantages of using this compound compared to directly applying nicotine in cell culture experiments?

A2: Using this compound offers several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.